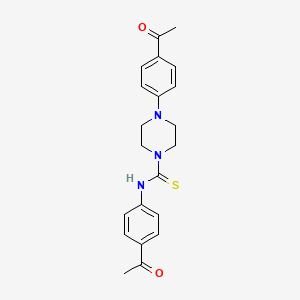
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications. This compound is a derivative of thiazole, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The cyclopentanecarboxamide moiety in this compound makes it a potential drug candidate for various diseases.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is not fully understood. However, studies have shown that this compound has the potential to inhibit various enzymes and proteins that are involved in disease progression. For example, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs) that are involved in cancer metastasis.
Biochemical and physiological effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound has the potential to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been shown to have low toxicity, making it safe for use in cell culture and animal studies.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is its solubility. N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide. One potential area of research is its use as a drug candidate for various diseases. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Another future direction is the development of new synthetic methods for this compound. Researchers are exploring new methods that can improve the yield and purity of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide, making it more readily available for research purposes.
Finally, studies are needed to explore the potential limitations of using this compound in lab experiments. Researchers are exploring new methods to improve the solubility of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide, making it easier to use in a wider range of experiments.
Conclusion:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide is a promising chemical compound that has gained significant attention in scientific research. Its potential applications as a drug candidate for various diseases make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential limitations.
Synthesis Methods
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide can be achieved using various methods. One of the most common methods involves the reaction of 4-methyl-2-thiazolamine with cyclopentanone in the presence of acetic anhydride. The resulting product is further purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is its use as a potential drug candidate for various diseases such as cancer, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-7-10(8(2)15)17-12(13-7)14-11(16)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKHFAPPNNOSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2CCCC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethyl-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7534275.png)
![1-ethyl-N,N-dimethyl-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanylmethyl]benzimidazole-5-sulfonamide](/img/structure/B7534280.png)
![[1-(Cyclopentylamino)-1-oxopropan-2-yl] 2-(4-chloro-2-nitrophenoxy)propanoate](/img/structure/B7534287.png)
![3-(4-fluorophenoxy)-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B7534292.png)
![N-[[3-(morpholine-4-carbonyl)phenyl]methyl]-1H-indazole-3-carboxamide](/img/structure/B7534294.png)
![5-[(5-Phenyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7534300.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 3-sulfamoylbenzoate](/img/structure/B7534301.png)
![2-(3,5-dimethylpyrazol-1-yl)-N-[1-(3-phenylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B7534303.png)
![1-(Azocan-1-yl)-3-[bis(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7534306.png)

![4-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]-3,3-dimethylmorpholine](/img/structure/B7534318.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)
![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7534360.png)
